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The tables below summarize key experimental data from preclinical studies, demonstrating the activity of

TTT-3002 against various FLT3 mutations, including those that confer resistance to other inhibitors [1] [2]

[3].

Table 1: Inhibitory Activity in FLT3-Mutant Cell Lines

FLT3 Mutation
Type

Specific Mutations
Tested

Inhibition of FLT3
Phosphorylation (IC₅₀)

Inhibition of Cell
Proliferation (IC₅₀)

Activating
Mutations

FLT3/ITD 100 - 250 pM [2] [4] 490 - 920 pM [2] [4]

FLT3/D835Y Potent activity reported [2] Potent activity reported
[2]

TKI-Resistance
Mutations

F691L/ITD
(gatekeeper)

Activity maintained [1] [3] < 1 nM [1] [3]

N676K/ITD Activity maintained [1] < 1 nM [1]

G697R/ITD Activity maintained [3] 11 nM [3]

Table 2: Ex Vivo Activity in Patient-Derived Samples
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Sample Description
Comparison
FLT3 TKIs

TTT-3002 Efficacy

Blasts from patients with

relapsed/refractory AML resistant to
sorafenib or quizartinib (AC220) [1] [3].

Sorafenib,

Quizartinib
(AC220)

Active: Induced apoptosis and

inhibited proliferation [1] [3].

Blasts from diagnostic FLT3/ITD+ AML
patients [2] [5].

N/A Active: Cytotoxic to leukemic blasts,
with minimal toxicity to normal

hematopoietic cells [2] [5].

Detailed Experimental Protocols

The high potency of TTT-3002 was established through the following key methodologies:

Cell-Based Viability and Phosphorylation Assays [1] [2]: FLT3-internal tandem duplication (ITD)

mutant human leukemia cell lines (e.g., MV4-11) were cultured with serially diluted TTT-3002.

Proliferation IC₅₀: Determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT) assay or by Trypan blue exclusion to count viable cells after 48-72 hours of

exposure.
FLT3 Autophosphorylation IC₅₀: Cells were treated with TTT-3002 for 1 hour. FLT3 protein

was immunoprecipitated from whole-cell extracts, followed by Western blotting with anti-
phosphotyrosine antibodies to detect inhibited phosphorylation.

Analysis of Primary Patient Samples [1] [2] [3]: Mononuclear cells were isolated via Ficoll

centrifugation from the bone marrow or blood of AML patients, including those relapsed and resistant

to other TKIs. Freshly thawed cells were treated with TTT-3002 ex vivo.

Apoptosis: Measured by flow cytometry using Annexin V/7-AAD staining.
Proliferation: Assessed via MTT assay or direct cell counting.

Downstream Signaling: Efficacy confirmed by Western blot showing inhibition of phospho-
STAT5, phospho-AKT, and phospho-MAPK [5].

In Vivo Efficacy Models [1] [2]: Mouse models transplanted with FLT3/ITD-driven leukemia cells

(e.g., Ba/F3-ITD luciferase+ cells) were used.
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Dosing: Once engraftment was confirmed, mice received TTT-3002 (6 mg/kg, orally, twice

daily) for 2-4 weeks.
Tumor Burden: Monitored via bioluminescence imaging. TTT-3002 treatment significantly

reduced tumor burden and prolonged survival compared to placebo [2] [5].

Mechanism of Action and Signaling Pathway

TTT-3002 is an indolocarbazole-based tyrosine kinase inhibitor that overcomes resistance through its binding

mechanism and moderate plasma protein binding [1] [2] [3]. The following diagram illustrates how it targets

the FLT3 signaling pathway in AML.

Mutant FLT3 (ITD/TKD)

Constitutive Activation
(Ligand-Independent)

Downstream Pro-Survival Signaling

Autophosphorylation

Cellular Effects:
• Proliferation ↑
• Apoptosis ↓
• Survival ↑

TTT-3002 Inhibition

Binds active conformation
Type I inhibitor

Inhibits:
• STAT5
• AKT

• MAPK
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Interpretation and Context for Researchers

Overcoming Resistance: Its ability to maintain potency against the F691L gatekeeper mutation
and various D835 point mutations is a key differentiator from other TKIs like sorafenib, quizartinib

(type II inhibitors), and crenolanib [1] [3] [6]. This is attributed to its structure as a type I inhibitor that
binds the active kinase conformation without steric clashes from F691 mutations [3].

Favorable Drug Properties: A critical factor for potential in vivo efficacy is its moderate human
plasma protein binding, which results in a higher fraction of free, active drug compared to other

inhibitors like lestaurtinib that showed high protein binding and reduced efficacy in patients [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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